molecular formula C17H25NOS2 B2885343 2-(cyclopentylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide CAS No. 2034408-35-8

2-(cyclopentylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide

Cat. No. B2885343
CAS RN: 2034408-35-8
M. Wt: 323.51
InChI Key: GOHQDBAZOFCWFG-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide, commonly known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, and its chemical structure is similar to that of delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana.

Scientific Research Applications

Synthesis and Antitumor Activity

Research has demonstrated the synthesis of various heterocyclic compounds derived from related precursors to 2-(cyclopentylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide, showing significant antitumor activities. These compounds, including derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, have been evaluated for their antiproliferative activity against multiple human cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, revealing high inhibitory effects. The synthetic procedures mainly involved one-pot reactions under mild conditions, highlighting their potential for further heterocyclic transformations and biological investigations (Shams et al., 2010).

Antimicrobial Applications

Further studies have expanded on the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, suitable for antimicrobial uses, derived from related precursors to the compound . These compounds, including thiazole and thiophene derivatives, have shown promising antibacterial and antifungal activities. This research opens up potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Darwish et al., 2014).

Chemical Synthesis and Biological Evaluation

The synthesis and biological evaluation of thiazole derivatives, including structures similar to this compound, have been explored for their anticancer properties. These studies involve the structural elucidation and investigation of antitumor activities against specific cancer cell lines, demonstrating the compound's potential in cancer research and therapy (Evren et al., 2019).

Optoelectronic Properties

Research into the optoelectronic properties of thiazole-based polythiophenes, which involve similar structural components, has shown potential applications in electronic and photonic devices. The studies focus on the synthesis of thiazole-containing monomers and their electrochemical polymerization, investigating their optical band gaps, switching times, and optical contrasts. This research highlights the utility of such compounds in developing advanced materials for optoelectronic applications (Camurlu & Guven, 2015).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NOS2/c19-16(12-21-15-5-1-2-6-15)18-13-17(8-3-4-9-17)14-7-10-20-11-14/h7,10-11,15H,1-6,8-9,12-13H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHQDBAZOFCWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2(CCCC2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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